6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate
Description
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S2/c1-12(25)22-20-23-24-21(31-20)30-11-16-9-17(26)18(10-28-16)29-19(27)15-7-6-13-4-2-3-5-14(13)8-15/h2-10H,11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCQIMVGYRRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Bioactivity and Physicochemical Properties
- Thiadiazole-pyran derivatives (4a-4q) likely target microbial enzymes or inflammation pathways, though explicit data are absent . Pharmacopeial thiadiazoles (e.g., acetazolamide analogues) are established diuretics, suggesting the target’s acetamido group may confer similar enzyme inhibition .
Physicochemical Properties :
- Target Compound : Predicted low water solubility due to the bulky 2-naphthoate ester, with moderate lipophilicity (logP ~3.5 estimated).
- 4a-4q : Exhibit varied melting points (150–220°C) and refractive indices, influenced by substituent polarity .
- Compound 16 : IR peaks at 3,248 cm⁻¹ (NH) and 1,664 cm⁻¹ (C=O); ¹H-NMR signals for aromatic protons (δ 8.30–7.35) .
Table 2: Bioactivity and Physicochemical Data
Q & A
Q. What are the established synthesis methods for this compound?
The compound is synthesized through multi-step reactions involving thiadiazole ring formation followed by acylation. Key steps include:
- Thiadiazole core synthesis : Cyclization of thiosemicarbazide derivatives under acidic conditions.
- Acylation : Reacting the thiadiazole intermediate with activated esters (e.g., 2-naphthoate) using coupling agents like DCC (dicyclohexylcarbodiimide).
- Critical parameters : Temperature (60–80°C), solvent polarity (DMF or DMSO), and reaction time (6–12 hours) significantly impact yield .
Q. How should researchers characterize the compound’s structure?
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What biological activities are typically screened for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization strategies include:
- Design of Experiments (DOE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
- Catalyst screening : Test alternatives like EDCI or HOBt for acylation efficiency.
- In-line monitoring : Use HPLC to track intermediate formation and minimize side reactions .
Q. How can contradictory bioactivity data across studies be resolved?
Address discrepancies by:
- Standardizing assays : Use identical cell lines/passage numbers and control for purity (HPLC ≥95%).
- Orthogonal validation : Confirm antimicrobial activity with both agar diffusion and time-kill assays.
- Solubility checks : Ensure DMSO concentrations do not exceed cytotoxic thresholds (<1% v/v) .
Q. What methodologies are used to study structure-activity relationships (SAR)?
SAR studies involve:
- Analog synthesis : Modify substituents (e.g., acetamido group on thiadiazole, naphthoate ester).
- Biological profiling : Test analogs in dose-response assays to identify pharmacophores.
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes to targets like DNA gyrase .
Q. How can environmental stability and ecotoxicity be assessed?
Follow environmental chemistry protocols:
- Degradation studies : Expose the compound to UV light, varying pH, and microbial consortia; monitor via HPLC-MS.
- Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to determine LC50/EC50 values .
Q. What experimental designs are robust for pharmacological studies?
Adopt rigorous designs:
- Randomized block designs : Control for batch variability in cell culture or animal studies.
- Dose-response curves : Include ≥6 concentrations to calculate IC50/EC50.
- Positive/Negative controls : Use known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only controls .
Q. How can the mechanism of action be elucidated for this compound?
Mechanistic studies require:
- Target identification : Pull-down assays with biotinylated probes or thermal shift assays (TSA).
- Pathway analysis : RNA-seq or phosphoproteomics to map affected signaling pathways.
- Cellular imaging : Confocal microscopy to observe subcellular localization (e.g., mitochondrial targeting) .
Q. How are analytical methods validated for purity and stability?
Ensure reproducibility by:
- HPLC-DAD/ELSD : Use dual detectors to confirm peak homogeneity.
- Forced degradation : Expose to heat, light, and oxidizers to identify degradation products.
- Reference standards : Compare retention times and spectral data with authenticated samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
